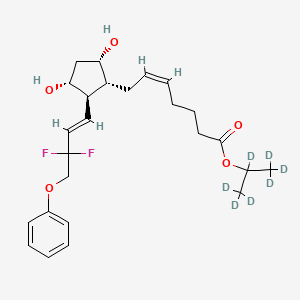
Tafluprost-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tafluprost-d7 is a deuterated analog of tafluprost, a prostaglandin F2α analog used primarily in the treatment of open-angle glaucoma and ocular hypertension. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s metabolic pathways and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tafluprost-d7 involves several steps, starting from a suitable precursor. The process typically includes:
Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.
Condensation: This step involves the formation of carbon-carbon bonds.
Fluorination: Introduction of fluorine atoms to enhance the compound’s stability and activity.
Deprotection: Removal of protecting groups used during synthesis to prevent unwanted reactions.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Recondensation: Further condensation reactions to complete the molecular framework.
Esterification: Formation of ester bonds to finalize the compound’s structure.
Refining: Purification of the final product to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Techniques such as reverse-phase and normal-phase column purification, molecular group evacuation, and the use of dispersing agents in mobile phases are employed to ensure high yield and purity .
化学反应分析
Types of Reactions
Tafluprost-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of specific atoms or groups within the molecule.
Esterification: Formation of ester bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST).
Catalysts: Palladium or rhodium catalysts for specific reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound.
科学研究应用
Tafluprost-d7 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the compound’s degradation and interaction pathways.
Biology: Helps in studying the biological effects and mechanisms of prostaglandin analogs.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of tafluprost in the body.
Industry: Employed in the development of new glaucoma treatments and other ocular therapies
作用机制
Tafluprost-d7, like tafluprost, is a selective agonist at the prostaglandin F receptor. It reduces intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound is hydrolyzed by corneal esterases to form its active acid, which then interacts with the prostaglandin F receptor to exert its effects .
相似化合物的比较
Similar Compounds
Latanoprost: Another prostaglandin F2α analog used in glaucoma treatment.
Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.
Bimatoprost: A prostamide analog with similar applications in ocular hypertension.
Uniqueness
Tafluprost-d7’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s stability, interaction, and degradation pathways, making it a valuable tool in scientific research .
属性
分子式 |
C25H34F2O5 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D |
InChI 键 |
WSNODXPBBALQOF-WCNHDNETSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















